1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-azabicyclo[211]hexane hydrochloride is a chemical compound that features a bicyclic structure with a difluoromethyl group and an azabicyclo moiety
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the [2+2] cycloaddition of 1,5-dienes using photochemical methods . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced bicyclic amines.
Scientific Research Applications
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: This compound features an oxabicyclo moiety instead of an azabicyclo moiety, which can lead to different chemical reactivity and biological activity.
1-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine: Similar in structure but with an amine group, this compound may exhibit different pharmacological properties.
The uniqueness of this compound lies in its combination of a difluoromethyl group with an azabicyclo framework, which can provide distinct advantages in terms of chemical stability and biological activity .
Properties
IUPAC Name |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(2-6)3-9-6;/h4-5,9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZCEBZZLCITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-13-8 |
Source
|
Record name | 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.